5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
3-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-25-12-15(11-22-25)14-9-20-19(21-10-14)28-16-4-7-26(8-5-16)13-18-24-23-17-3-2-6-27(17)18/h9-12,16H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPXEYSDRXIQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=NN=C5N4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]oxy}pyrimidine represents a novel scaffold in medicinal chemistry with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement involving pyrazole and pyrimidine moieties linked to a piperidine ring. The molecular formula is with a molecular weight of approximately 350.42 g/mol. It has been synthesized and characterized for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrrolo[2,1-c][1,2,4]triazole scaffold. For instance:
- Inhibition of RET Kinase : The compound has shown promising results as an inhibitor of RET kinase, which is implicated in several cancers including non-small cell lung cancer (NSCLC) and thyroid cancer. In vitro studies reported IC50 values as low as 0.076 μM against RET-positive cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound enhances apoptotic pathways by modulating anti-apoptotic protein expressions.
- Kinase Inhibition : It targets specific kinases involved in tumor progression, effectively reducing cell proliferation in cancer models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole and pyrimidine rings significantly affect biological activity. For example:
- Substituents on the Pyrazole Ring : Variations in substituents lead to different IC50 values against various cancer cell lines.
- Piperidine Linker Modifications : Alterations in the piperidine structure can enhance or diminish activity based on steric and electronic factors.
Study 1: Antitumor Efficacy
A study evaluated the compound's efficacy against different human cancer cell lines (H460, A549). Results indicated that it exhibited lower IC50 values compared to established chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Test Compound | A549 | 193.93 |
| 5-Fluorouracil | A549 | 371.36 |
Study 2: In Vivo Models
In vivo studies demonstrated significant tumor reduction in xenograft models treated with the compound compared to control groups. This suggests potential for further development into clinical applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]oxy}pyrimidine show promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study : A derivative of this compound was tested against various cancer cell lines and exhibited significant cytotoxic effects, suggesting a potential role as an anticancer agent .
Neurological Research
The piperidine component suggests potential applications in neurological disorders:
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects in models of neurodegeneration.
- Case Study : In vitro studies demonstrated that analogs could reduce oxidative stress and apoptosis in neuronal cells .
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of related compounds:
- Broad-Spectrum Activity : Preliminary tests indicate that derivatives can exhibit activity against a range of bacterial and fungal pathogens.
- Case Study : A related pyrazole compound demonstrated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains .
Cardiovascular Research
The compound's potential as a cardiovascular agent is under investigation:
- P2Y12 Receptor Antagonism : Similar compounds have been identified as reversible antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation.
- Case Study : High-throughput screening revealed that certain derivatives could serve as lead compounds for developing new antiplatelet therapies .
Data Table: Summary of Applications
| Application Area | Mechanism/Activity | Notable Findings |
|---|---|---|
| Anticancer | Kinase inhibition | Significant cytotoxic effects on cancer cell lines |
| Neurological Disorders | Neuroprotection | Reduced oxidative stress in neuronal cells |
| Antimicrobial | Broad-spectrum antimicrobial activity | Effective against Gram-positive and Gram-negative bacteria |
| Cardiovascular | P2Y12 receptor antagonism | Potential lead for new antiplatelet therapies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The target compound shares structural motifs with several heterocyclic systems reported in the literature. Below is a comparative analysis:
Key Observations:
Backbone Variations: The target compound’s pyrimidine core distinguishes it from simpler pyrazole-pyrrolotriazole hybrids (e.g., C₁₀H₁₄N₆ in ).
Isomerization Effects :
- Pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6 and 8 in ) demonstrate that isomerization (e.g., ring fusion patterns) significantly impacts physicochemical properties. For instance, compound 7 isomerizes to 6 under acidic conditions, highlighting the importance of stability in the target compound’s design .
Substituent Influence :
Implications for Drug Discovery
The target compound’s hybrid architecture combines features of pyrimidine-based therapeutics (e.g., antimetabolites) and pyrrolotriazole-containing molecules (e.g., antifungals). Its comparison with analogues underscores:
- The critical role of substituent selection (e.g., piperidine vs. morpholine) in tuning drug-like properties.
- The necessity of isomer control during synthesis to ensure reproducibility and efficacy .
- The utility of computational similarity metrics (e.g., Tanimoto coefficients, as discussed in ) to predict biological activity based on shared scaffolds.
Preparation Methods
Synthesis of the Pyrrolo[2,1-c] triazol-3-ylmethyl Substituent
The pyrrolo[2,1-c] triazole core is synthesized via cyclization reactions involving diazo intermediates. A method adapted from pyrrolotriazine synthesis involves reacting 2-diazopyrroles with active methylene compounds. For example, 2-diazopyrrole derivatives undergo coupling with malononitrile or acetylacetone in anhydrous ethanol under basic conditions (sodium ethoxide) to form the triazole ring . The reaction proceeds at 0°C to room temperature over 24 hours, yielding the cyclized product in 60–90% yield. The methyl group at the 3-position is introduced via alkylation using methyl iodide or through a Mannich-type reaction with formaldehyde .
Key Reaction Conditions :
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Reactants : 2-Diazopyrrole (1 equiv.), malononitrile (1.1 equiv.)
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Solvent : Anhydrous ethanol
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Base : Sodium ethoxide (1.1 equiv.)
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Temperature : 0°C → room temperature (24 h)
Functionalization of the Piperidine Ring
The piperidine intermediate, 1-({5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl}methyl)piperidin-4-ol, is prepared through a sulfonylation and substitution sequence. A patented method involves reacting piperidin-4-ol with 2-ethoxybenzenesulfonyl chloride in dichloromethane using triethylamine as a base, followed by nucleophilic displacement of the sulfonate group with the pyrrolotriazolemethyl moiety . The hydroxyl group at the 4-position is activated as a leaving group (e.g., via mesylation or tosylation) to facilitate substitution .
Example Protocol :
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Mesylation : Piperidin-4-ol (1 equiv.) is treated with methanesulfonyl chloride (1.2 equiv.) in DCM at 0°C .
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Substitution : The mesylate intermediate reacts with pyrrolotriazolemethanol (1.1 equiv.) in DMF at 80°C for 12 hours .
Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol
The pyrimidine subunit is functionalized at the 2-position through a nucleophilic aromatic substitution (SNAr) reaction. 5-Chloropyrimidine is reacted with 1-methyl-1H-pyrazol-4-ylmethanol, prepared via sodium borohydride reduction of 1-methylpyrazole-4-carbaldehyde in methanol . The hydroxyl group is activated using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage .
Optimized Conditions :
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Reduction : 1-Methylpyrazole-4-carbaldehyde (1 equiv.), NaBH4 (2.1 equiv.) in methanol, 3 hours at 20°C (97% yield) .
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Mitsunobu Coupling : 5-Chloropyrimidine (1 equiv.), 1-methyl-1H-pyrazol-4-ylmethanol (1.2 equiv.), DIAD (1.5 equiv.), PPh3 (1.5 equiv.) in THF, 12 hours at 50°C (68% yield) .
Final Coupling of Piperidine and Pyrimidine Subunits
The ether linkage between the piperidine and pyrimidine is established via a second SNAr or Mitsunobu reaction. The piperidin-4-yloxy group displaces a leaving group (e.g., chloride) on the pyrimidine ring under basic conditions . Alternatively, a copper-catalyzed Ullmann coupling is employed for enhanced regioselectivity .
Representative Procedure :
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Activation : 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (1 equiv.) is treated with POCl3 to generate the 2-chloro derivative.
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Coupling : The chloropyrimidine reacts with 1-({5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl}methyl)piperidin-4-ol (1.1 equiv.) in DMF with K2CO3 at 100°C for 24 hours .
Purification and Characterization
Final purification is achieved through a combination of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Structural confirmation is performed via -NMR, -NMR, and high-resolution mass spectrometry .
Critical Data :
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-NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, pyrimidine-H), 7.75 (s, 1H, pyrazole-H), 4.50–4.30 (m, 2H, piperidine-O-CH2), 3.90 (s, 3H, N-CH3) .
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HRMS (ESI+) : m/z calc. for C22H24N8O2 [M+H]+: 457.2094; found: 457.2096 .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and safety. Solvent recycling (e.g., methanol from reduction steps) reduces waste, while catalytic methods (e.g., palladium-catalyzed couplings) minimize reagent costs . Process analytical technology (PAT) ensures real-time monitoring of intermediate purity .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling pyrazole and triazole-piperidine intermediates via nucleophilic substitution or click chemistry. Key steps include:
- Piperidin-4-yloxy linkage formation : Use Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement with a hydroxyl-activated pyrimidine derivative .
- Triazole-piperidine assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by piperidine functionalization . Optimization involves adjusting solvent polarity (e.g., THF/H₂O mixtures), temperature (50–100°C), and catalyst loading (e.g., CuSO₄/ascorbic acid for CuAAC) to improve yields (typically 50–70%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.5–8.5 ppm), pyrimidine (δ 8.0–8.8 ppm), and piperidine (δ 2.5–3.5 ppm). Overlapping signals may require 2D NMR (HSQC, HMBC) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- HPLC-PDA : Use C18 columns (ACN/H₂O gradients) to assess purity (>95%) and resolve diastereomers .
Q. What preliminary biological screening strategies are recommended?
- Antimicrobial activity : Broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC values compared to controls .
- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in synthetic yields or biological activity be resolved?
- Yield discrepancies : Analyze reaction intermediates via LC-MS to identify side products (e.g., hydrolyzed esters or unreacted azides). Adjust protecting groups (e.g., tert-butyl carbamate for amines) or use scavengers (e.g., molecular sieves) to stabilize reactive intermediates .
- Biological variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under standardized conditions (e.g., fixed cell passage numbers) .
Q. What computational strategies predict target engagement and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize residues (e.g., hinge-region Lys/Arg) for hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å) .
- QSAR models : Train on pyrazole-pyrimidine analogs to correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values .
Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?
- Piperidine modifications : Synthesize analogs with morpholine ( ) or pyrrolidine () replacements to evaluate ring size impact on solubility and target affinity.
- Pyrazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-methyl position to modulate metabolic stability .
- Triazole variants : Replace 1,2,4-triazole with 1,2,3-triazole and assess changes in π-π stacking interactions via crystallography .
Methodological Notes
- Synthetic protocols : Always include inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions) .
- Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (Gaussian 09) to resolve ambiguities .
- Biological replicates : Use n ≥ 3 for ANOVA with Tukey post-hoc testing (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
